2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride
Description
2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride is a heterocyclic organic compound with a pyridine ring and a carboxylic acid group. It is known for its biological activity and is widely used in various fields, including medical, environmental, and industrial research.
Properties
IUPAC Name |
2,5-dimethylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-5-3-7(8(10)11)6(2)9-4-5;/h3-4H,1-2H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTLCVOWPCZSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100960-90-5 | |
| Record name | 2,5-dimethylpyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride can be achieved through several methods. One common synthetic route involves the reaction of 2,5-dimethylpyridine with carbon dioxide under high pressure and temperature to form the carboxylic acid derivative. This is followed by the addition of hydrochloric acid to obtain the hydrochloride salt . Industrial production methods often involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. Major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and halogenated pyridines .
Scientific Research Applications
2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development due to its biological activity.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
Pyridine-3-carboxylic acid: Lacks the dimethyl groups, resulting in different chemical and biological properties.
2,6-Dimethylpyridine-3-carboxylic acid: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
2,5-Dimethylpyridine-4-carboxylic acid: Different position of the carboxylic acid group, affecting its chemical behavior and uses
These comparisons highlight the uniqueness of 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride in terms of its specific substitution pattern and resulting properties.
Biological Activity
2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride (CAS No. 100960-90-5) is a heterocyclic organic compound characterized by a pyridine ring with two methyl groups and a carboxylic acid functional group. This compound has garnered attention in the fields of medicinal chemistry and biology due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.
- Molecular Formula : C₈H₉ClN₁O₂
- Molecular Weight : Approximately 188.62 g/mol
- Structure : The compound features a pyridine ring with methyl groups at the 2 and 5 positions and a carboxylic acid at the 3 position.
The biological activity of 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to reduced microbial growth or altered cancer cell proliferation.
- Receptor Modulation : It can bind to receptors, influencing cellular signaling pathways related to inflammation and immune responses.
Antimicrobial Properties
Studies indicate that 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride exhibits significant antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic processes contributes to its efficacy as an antimicrobial agent.
Anticancer Potential
Recent research has highlighted the compound's potential as an anticancer agent. For instance, it has been investigated for its effects on tumor cells through mechanisms such as:
- Inducing apoptosis (programmed cell death).
- Inhibiting tumor cell migration and invasion.
- Modulating immune responses to enhance anti-tumor activity .
Comparative Analysis with Similar Compounds
The biological activity of 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride can be compared with other pyridine derivatives to elucidate its unique properties:
Case Studies
- Inhibitory Activity Against IDO1 : A study demonstrated that derivatives of related compounds showed promising inhibitory activity against indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. While this specific study did not focus on 2,5-Dimethylpyridine-3-carboxylic acid;hydrochloride directly, it suggests a potential pathway for further investigation into its anticancer properties .
- Antimicrobial Efficacy : In vitro studies have shown that this compound effectively inhibits the growth of several bacterial strains, indicating potential for development as an antimicrobial agent in clinical settings.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 2,5-dimethylpyridine-3-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves carboxylation or halogenation of pre-functionalized pyridine derivatives. For example, carboxylation of 2,5-dimethylpyridine under acidic conditions (e.g., HCl) at elevated temperatures (80–120°C) may yield the target compound. Reaction optimization should include:
- Catalyst selection : Metal catalysts (e.g., Pd/C) vs. acid/base systems.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) often enhance solubility of intermediates.
- Temperature control : Excessive heat may lead to decarboxylation .
Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and compare against PubChem spectral data .
Q. Q2. How can researchers confirm the structural integrity of 2,5-dimethylpyridine-3-carboxylic acid hydrochloride using spectroscopic techniques?
Methodological Answer:
- NMR : Expect aromatic protons in the pyridine ring (δ 7.5–8.5 ppm for H-4 and H-6), methyl groups (δ 2.5–2.7 ppm), and carboxylic acid protons (δ 12–13 ppm, broad). Hydrochloride formation shifts carboxylic acid signals due to protonation .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad) and C=O stretch (~1700 cm⁻¹). Hydrochloride salts may show altered hydrogen bonding patterns .
- Mass Spectrometry : Molecular ion peak at m/z 185.2 (free acid) + HCl adducts (theoretical m/z 221.6) .
Advanced Research Questions
Q. Q3. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer: Discrepancies often arise from polymorphic forms or hydration states. To address this:
Solubility Profiling : Test in aqueous buffers (pH 1–10) and organic solvents (MeOH, DCM) at 25°C and 37°C. Use dynamic light scattering (DLS) to detect aggregation.
Accelerated Stability Studies : Store samples at -20°C, 4°C, and 25°C with humidity control (ICH Q1A guidelines). Monitor degradation via LC-MS (e.g., loss of HCl leading to free acid formation) .
X-ray Diffraction (XRD) : Compare crystal structures with literature (e.g., Cambridge Structural Database) to identify polymorphic variations .
Q. Q4. How can computational modeling predict the reactivity of 2,5-dimethylpyridine-3-carboxylic acid hydrochloride in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s electrostatic potential surface (EPS). The carboxylic acid group and protonated pyridine nitrogen are key electrophilic sites.
- Transition State Analysis : Simulate reactions with nucleophiles (e.g., amines, thiols) to identify activation barriers and regioselectivity. Compare with experimental kinetic data .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polar protic vs. aprotic environments .
Q. Q5. What are the challenges in quantifying trace impurities (e.g., residual solvents, byproducts) in this compound?
Methodological Answer:
- GC-MS Headspace Analysis : Detect volatile impurities (e.g., DMF, THF) with a DB-5MS column and EI ionization.
- HPLC-PDA/ELSD : Separate non-volatile byproducts (e.g., decarboxylated derivatives) using a gradient elution (0.1% HCOOH in H₂O/MeCN).
- Validation : Follow USP <621> guidelines for LOD/LOQ determination and ensure compliance with ICH Q3D elemental impurities limits .
Mechanistic and Application-Focused Questions
Q. Q6. How does the hydrochloride salt form influence the compound’s bioavailability in preclinical models?
Methodological Answer:
- Dissolution Testing : Use a USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2) to compare free acid vs. hydrochloride dissolution rates.
- Permeability Assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption. Hydrochloride salts often enhance solubility but may reduce passive diffusion due to ionization .
- Pharmacokinetic Profiling : Administer IV and oral doses in rodent models; calculate AUC and Cₘₐₓ to determine salt-specific bioavailability .
Q. Q7. What are the best practices for derivatizing this compound to enhance its biological activity (e.g., as a kinase inhibitor)?
Methodological Answer:
- Functional Group Compatibility : Protect the carboxylic acid (e.g., as a methyl ester) before modifying the pyridine ring.
- SAR Studies : Synthesize analogs with substituents at C-2, C-5, or C-3 positions. Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Click Chemistry : Introduce triazole or amide linkers via CuAAC or EDC/NHS coupling for bioconjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
